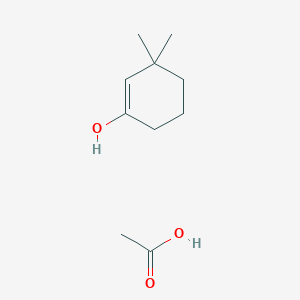
2-Pyridinecarboxamide, N-(4-bromophenyl)-6-methyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxamide, N-(4-bromophenyl)-6-methyl-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, a bromophenyl group, and a methyl group, along with an oxide functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, N-(4-bromophenyl)-6-methyl-, 1-oxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline, 6-methylpyridine-2-carboxylic acid, and suitable oxidizing agents.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromoaniline and 6-methylpyridine-2-carboxylic acid. This reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxide functional group, resulting in the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxamide, N-(4-bromophenyl)-6-methyl-, 1-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove the oxide functional group or reduce other substituents.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and appropriate solvents (e.g., toluene, DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxide derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
2-Pyridinecarboxamide, N-(4-bromophenyl)-6-methyl-, 1-oxide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, N-(4-bromophenyl)-6-methyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways Involved: Influencing cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinecarboxamide, N-(4-chlorophenyl)-6-methyl-, 1-oxide
- 2-Pyridinecarboxamide, N-(4-fluorophenyl)-6-methyl-, 1-oxide
- 2-Pyridinecarboxamide, N-(4-methylphenyl)-6-methyl-, 1-oxide
Uniqueness
2-Pyridinecarboxamide, N-(4-bromophenyl)-6-methyl-, 1-oxide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Properties
CAS No. |
56387-87-2 |
|---|---|
Molecular Formula |
C13H11BrN2O2 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
N-(4-bromophenyl)-6-methyl-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C13H11BrN2O2/c1-9-3-2-4-12(16(9)18)13(17)15-11-7-5-10(14)6-8-11/h2-8H,1H3,(H,15,17) |
InChI Key |
IDGACUMVERCKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C(=O)NC2=CC=C(C=C2)Br)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


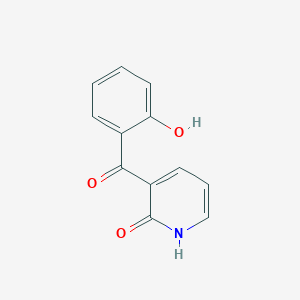
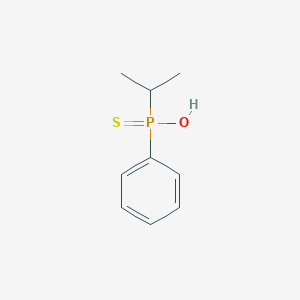
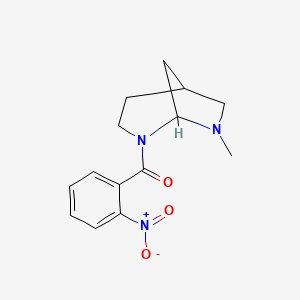
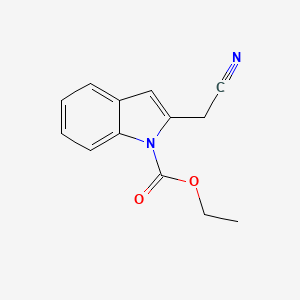
![N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14636860.png)
![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
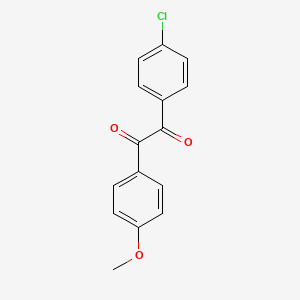
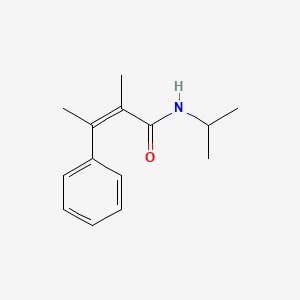
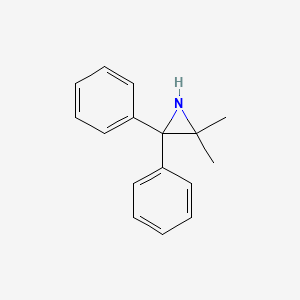
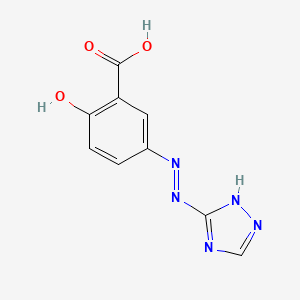
![1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14636898.png)
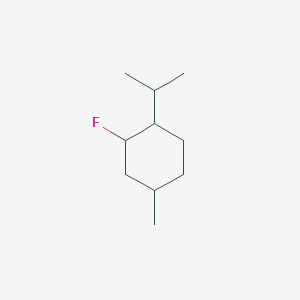
![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)
